molecular formula C10H12F3N B14470386 Benzenemethanamine, N,N-dimethyl-4-(trifluoromethyl)- CAS No. 71740-33-5

Benzenemethanamine, N,N-dimethyl-4-(trifluoromethyl)-

Cat. No.: B14470386
CAS No.: 71740-33-5
M. Wt: 203.20 g/mol
InChI Key: GVCGISVXAMONQN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Benzenemethanamine, N,N-dimethyl-4-(trifluoromethyl)- is an organic compound with the molecular formula C10H12F3N. It is a derivative of benzenemethanamine, where the amino group is substituted with two methyl groups and a trifluoromethyl group at the para position. This compound is known for its applications in various fields, including chemistry, biology, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzenemethanamine, N,N-dimethyl-4-(trifluoromethyl)- typically involves the reaction of benzenemethanamine with formaldehyde and a trifluoromethylating agent under controlled conditions. The reaction is usually carried out in the presence of a catalyst, such as a Lewis acid, to facilitate the formation of the desired product.

Industrial Production Methods

In industrial settings, the production of Benzenemethanamine, N,N-dimethyl-4-(trifluoromethyl)- is scaled up using continuous flow reactors. This method ensures consistent product quality and higher yields. The process involves the same basic reaction as in the laboratory synthesis but is optimized for large-scale production.

Chemical Reactions Analysis

Types of Reactions

Benzenemethanamine, N,N-dimethyl-4-(trifluoromethyl)- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding nitroso or nitro derivatives.

    Reduction: Reduction reactions can convert the compound into its amine derivatives.

    Substitution: The trifluoromethyl group can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like halogens or organometallic compounds are employed for substitution reactions.

Major Products Formed

    Oxidation: Formation of nitroso or nitro derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of various substituted benzenemethanamine derivatives.

Scientific Research Applications

Benzenemethanamine, N,N-dimethyl-4-(trifluoromethyl)- has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe due to its unique structural properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Benzenemethanamine, N,N-dimethyl-4-(trifluoromethyl)- involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes. Once inside the cell, it can interact with various enzymes and receptors, modulating their activity and leading to the desired biological effects.

Comparison with Similar Compounds

Similar Compounds

    Benzenemethanamine, N,N-dimethyl-: Lacks the trifluoromethyl group, resulting in different chemical and biological properties.

    Benzenemethanamine, N,N,4-trimethyl-: Contains an additional methyl group instead of the trifluoromethyl group.

    Benzenemethanamine, 3,4-dimethyl-: Substituted with two methyl groups at different positions on the benzene ring.

Uniqueness

Benzenemethanamine, N,N-dimethyl-4-(trifluoromethyl)- is unique due to the presence of the trifluoromethyl group, which imparts distinct chemical and biological properties. This group enhances the compound’s stability, lipophilicity, and ability to interact with biological targets, making it valuable in various applications.

Properties

CAS No.

71740-33-5

Molecular Formula

C10H12F3N

Molecular Weight

203.20 g/mol

IUPAC Name

N,N-dimethyl-1-[4-(trifluoromethyl)phenyl]methanamine

InChI

InChI=1S/C10H12F3N/c1-14(2)7-8-3-5-9(6-4-8)10(11,12)13/h3-6H,7H2,1-2H3

InChI Key

GVCGISVXAMONQN-UHFFFAOYSA-N

Canonical SMILES

CN(C)CC1=CC=C(C=C1)C(F)(F)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.